N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline
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Overview
Description
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline is an organic compound that features a thiophene ring, a propynyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline typically involves the coupling of thiophene derivatives with aniline derivatives. One common method is the microwave-assisted coupling-isomerization reaction, which provides a practical entry to thienyl-substituted compounds . The reaction conditions often involve the use of catalytic amounts of transition metals and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted reactions or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions involving the substitution of functional groups on the thiophene or aniline rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, transition metal catalysts, and specific solvents that facilitate the desired transformations. The conditions often involve controlled temperatures and light exposure to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides under mild conditions .
Scientific Research Applications
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biological targets, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Thiophen-2-yl-propynoic acid
- N-Methyl-1-(1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Uniqueness
N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline is unique due to its specific combination of a thiophene ring, a propynyl group, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918866-66-7 |
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Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(3-thiophen-2-ylprop-2-ynyl)aniline |
InChI |
InChI=1S/C13H11NS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11,14H,10H2 |
InChI Key |
JBFLAMVLMXMVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC#CC2=CC=CS2 |
Origin of Product |
United States |
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